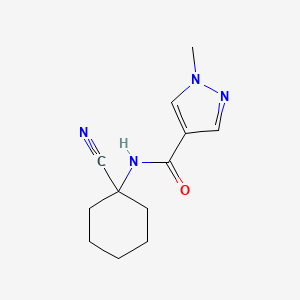

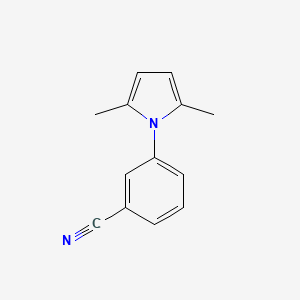

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-cyanocyclohexyl)cyclopropanecarboxamide” is a compound with the CAS Number: 1251240-42-2 . It has a molecular weight of 192.26 and is stored at room temperature .

Synthesis Analysis

A study has shown that a “super nitrilase mutant” of nitrilase with high activity, thermostability, and improved product tolerance from Acidovorax facilis ZJB09122 was characterized . An efficient process was developed by employing the whole cell of recombinant E. coli for the conversion of high concentration of 1-cyanocyclohexylacetonitrile .

Chemical Reactions Analysis

The rates of formation of N-(1-cyanocyclohexyl)-pentamethyleneketenimine from 1,1’-azocyanocyclohexane have been followed at 80 and 100° with and without the presence of radical scavengers .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Enaminones as Building Blocks

Enaminones have been utilized as precursors for synthesizing a variety of heterocyclic compounds, including pyrazoles. These compounds have shown potential applications in developing antitumor and antimicrobial agents due to their significant cytotoxic effects against human cell lines such as MCF-7 (breast cancer) and HEPG2 (liver carcinoma) (S. Riyadh, 2011).

Heterocyclizations Involving Pyrazoles

Studies on heterocyclization reactions involving derivatives of 5-aminopyrazoles have led to the synthesis of various heterocyclic compounds. These reactions have been explored for developing new chemical entities with potential pharmacological activities (R. Rudenko et al., 2011).

Multicomponent Heterocyclizations

Research on controlled switching of multicomponent heterocyclizations involving 5-amino-N-arylpyrazole-4-carboxamides has revealed methods for selectively synthesizing complex heterocyclic structures. These findings contribute to the development of novel compounds with potential for diverse biological activities (V. A. Chebanov et al., 2012).

Potential as Kinase Inhibitors

Compounds based on the 5-aminopyrazole-4-carboxamide scaffold have been identified as potent and selective inhibitors of calcium-dependent protein kinase-1, with applications in inhibiting parasites such as Toxoplasma gondii and Cryptosporidium parvum. These findings highlight the potential therapeutic applications of such compounds in treating infections caused by these parasites (Zhongsheng Zhang et al., 2014).

Catalytic Activities in C–N Coupling

N-heterocyclic carbene-palladium(II) complexes, including those with 1-methylpyrazole ligands, have shown efficiency as catalysts in C–N coupling reactions, indicating their utility in synthetic organic chemistry and potential applications in pharmaceutical synthesis (Xiaoni Zhao et al., 2016).

Mecanismo De Acción

Safety and Hazards

For “N-(1-cyanocyclohexyl)acetamide”, if inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Direcciones Futuras

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Propiedades

IUPAC Name |

N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-16-8-10(7-14-16)11(17)15-12(9-13)5-3-2-4-6-12/h7-8H,2-6H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXQCOMKLNOXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(1-Cyanocyclohexyl)-1-methyl-1h-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)

![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)

![9-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)

![2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2841033.png)